
N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery. This compound, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells.
Mechanism Of Action
N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide acts as a selective inhibitor of BTK, a cytoplasmic tyrosine kinase that is essential for the development and activation of B cells and other immune cells. BTK plays a crucial role in the signaling pathways that regulate the activation, proliferation, and survival of B cells. By inhibiting BTK, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide can suppress the activation of B cells and other immune cells, leading to the suppression of autoimmune and inflammatory responses.
Biochemical And Physiological Effects
In preclinical studies, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide has been shown to inhibit BTK and suppress the activation of B cells and other immune cells. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells. The compound has also been shown to reduce the levels of autoantibodies and immune complexes, which are associated with autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. The compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is its limited solubility, which can make it difficult to formulate for oral administration.
Future Directions
For research could include:
1. Clinical trials to evaluate the safety and efficacy of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide in the treatment of autoimmune and inflammatory diseases.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of new formulations to improve the solubility and bioavailability of the compound.
4. Investigation of the potential application of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide in the treatment of other diseases, such as cancer and viral infections.
Conclusion
In conclusion, N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a compound that has shown promising results in preclinical studies for its potential application in the treatment of autoimmune and inflammatory diseases. The compound acts as a selective inhibitor of BTK, suppressing the activation of B cells and other immune cells. While there are some limitations to the compound, further research is needed to fully understand its potential therapeutic benefits and to optimize its synthesis and formulation.
Synthesis Methods
The synthesis of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide is a multi-step process that involves the reaction of various reagents and solvents. The synthesis method was first reported in a patent filed by Takeda Pharmaceutical Company Limited in 2011. The patent describes the synthesis of N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide using a series of chemical reactions, including the condensation of 4-tert-butylbenzaldehyde and 2-furylacetaldehyde, followed by the reduction of the resulting imine with sodium borohydride and the subsequent acylation of the amine with benzoyl chloride.
Scientific Research Applications
N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide has been extensively studied for its potential application in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit BTK and suppress the activation of B cells and other immune cells.
properties
Product Name |
N-(4-tert-butylbenzyl)-N-(2-furylmethyl)benzamide |
|---|---|
Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H25NO2/c1-23(2,3)20-13-11-18(12-14-20)16-24(17-21-10-7-15-26-21)22(25)19-8-5-4-6-9-19/h4-15H,16-17H2,1-3H3 |
InChI Key |
LZLOSCZFUSZHDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
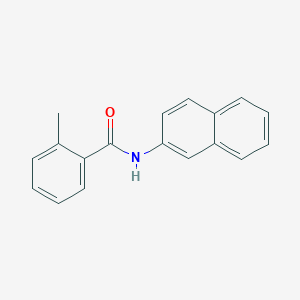
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
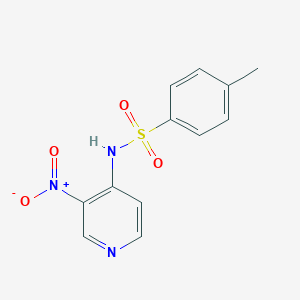
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)
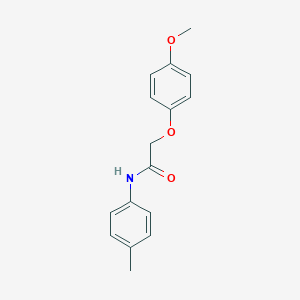
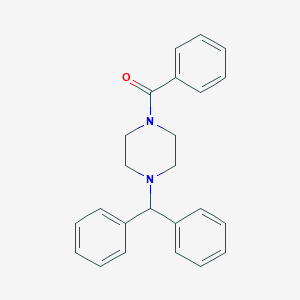
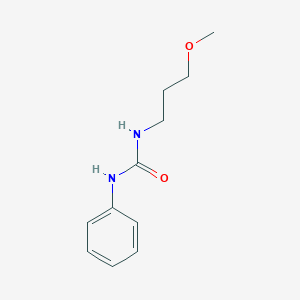
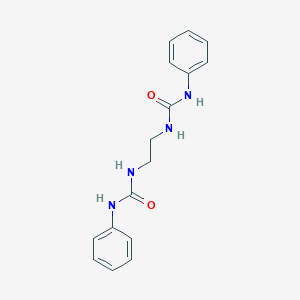
![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)